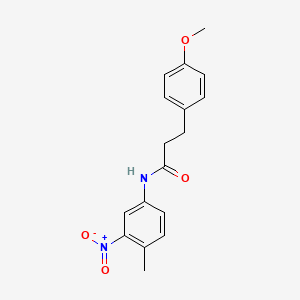![molecular formula C17H17NO4 B5715872 methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
methyl {4-[(phenylacetyl)amino]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a phenylacetyl group attached to an amino group, which is further connected to a phenoxy group and an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl {4-[(phenylacetyl)amino]phenoxy}acetate typically involves the reaction of 4-aminophenol with phenylacetyl chloride to form 4-[(phenylacetyl)amino]phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Types of Reactions:
Oxidation: The phenylacetyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific functional properties.
Wirkmechanismus
The mechanism of action of methyl {4-[(phenylacetyl)amino]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group may facilitate binding to active sites, while the phenoxy and acetate moieties can modulate the compound’s overall activity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Phenoxyacetic acid derivatives
- Phenylacetamide derivatives
- Methyl esters of aromatic compounds
Comparison: Methyl {4-[(phenylacetyl)amino]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other phenoxyacetic acid derivatives, it offers enhanced stability and reactivity. Its phenylacetyl group distinguishes it from simpler phenylacetamide derivatives, providing additional sites for chemical modification and interaction with biological targets.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(2-phenylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)12-22-15-9-7-14(8-10-15)18-16(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZDNOBUNEABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)



![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
![N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5715876.png)


